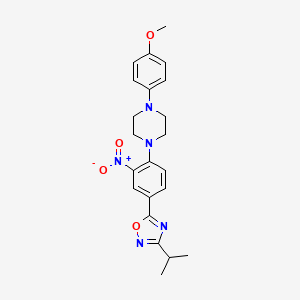![molecular formula C15H14Cl2N2O3S B7712421 2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide CAS No. 432003-67-3](/img/structure/B7712421.png)
2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide, also known as BDA-410, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It was first synthesized in 2009 by researchers at the University of Texas Southwestern Medical Center, and since then, its mechanism of action and potential applications have been investigated in a number of scientific studies.
Mecanismo De Acción
2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide works by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of a number of cellular processes. HSP90 is overexpressed in many cancer cells, and its inhibition can lead to the degradation of a number of oncogenic proteins, leading to the inhibition of cancer cell growth. 2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of a number of signaling pathways involved in cancer cell growth and survival, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. It has also been shown to induce the expression of a number of genes involved in apoptosis and cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide is its specificity for HSP90, which reduces the risk of off-target effects. It has also been shown to have a favorable toxicity profile in preclinical studies. However, one limitation of 2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide is its poor solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to determine the optimal dosing and administration schedule for 2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide in clinical trials.
Direcciones Futuras
There are a number of future directions for research on 2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide. One area of interest is the development of more soluble analogs of 2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide that can be administered more easily in vivo. Another area of interest is the investigation of the potential use of 2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide in combination with other cancer treatments, such as immune checkpoint inhibitors. Finally, more research is needed to determine the optimal patient population and dosing schedule for 2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide in clinical trials.
Métodos De Síntesis
The synthesis of 2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide involves a multi-step process that starts with the reaction of 2,4-dichlorobenzylamine with benzenesulfonyl chloride to form the intermediate 2,4-dichlorobenzyl benzenesulfonate. This intermediate is then reacted with sodium acetate and acetic anhydride to produce the final product, 2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide. The synthesis method has been described in detail in a number of scientific publications.
Aplicaciones Científicas De Investigación
2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of a number of cancer cell lines, including breast, lung, and prostate cancer cells. In addition, it has been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy. 2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide has also been investigated for its potential use in treating other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
Propiedades
IUPAC Name |
2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3S/c16-12-7-6-11(14(17)8-12)9-19(10-15(18)20)23(21,22)13-4-2-1-3-5-13/h1-8H,9-10H2,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWDIJYWYOUWTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC2=C(C=C(C=C2)Cl)Cl)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-phenyl ((5-((2-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)furan-2-yl)methyl)sulfite](/img/structure/B7712371.png)
![N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7712374.png)
![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7712390.png)







![2-bromo-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712435.png)